4,5-Difluorobenzofuran-7-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H4F2O2 |
|---|---|
Molecular Weight |
182.12 g/mol |
IUPAC Name |
4,5-difluoro-1-benzofuran-7-carbaldehyde |
InChI |
InChI=1S/C9H4F2O2/c10-7-3-5(4-12)9-6(8(7)11)1-2-13-9/h1-4H |
InChI Key |
MMMVTAXDPBZWAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1C(=C(C=C2C=O)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 4,5 Difluorobenzofuran 7 Carbaldehyde and Analogues
Conventional Synthetic Routes to Difluorobenzofuran Frameworks
Conventional approaches to synthesizing difluorobenzofuran frameworks typically involve multi-step sequences that first construct the core heterocyclic system and then introduce the desired functional groups. These methods often rely on well-established named reactions adapted for fluorinated substrates.
The construction of the benzofuran (B130515) core is the foundational step in the synthesis. When fluorine atoms are required on the benzene (B151609) ring, strategies often begin with appropriately substituted fluorinated phenols. A common method involves the reaction of a fluorinated phenol with an α-haloketone or a related species, followed by intramolecular cyclization. For instance, the reaction of a difluorophenol with ethyl chloroacetate or ethyl bromoacetate can lead to an intermediate that, upon cyclization, forms the benzofuran ring. nih.gov
Another classical approach is the acid-catalyzed cyclodehydration of α-phenoxyacetophenones. In this multi-step process, an α-bromoacetophenone is first synthesized, which then undergoes substitution with a desired phenol. The resulting α-phenoxyacetophenone is then treated with a dehydrating agent like sulfuric acid or Amberlyst 15 resin to facilitate the ring-closing reaction to form the benzofuran. rsc.org
The introduction of fluorine can also be achieved through tandem reactions. A sigmatropic dearomatization/defluorination strategy has been reported for the synthesis of fluorinated benzofurans starting from polyfluorophenols, demonstrating a C-F transformation approach. nih.gov
Table 1: Comparison of Benzofuran Core Construction Strategies
| Method | Starting Materials | Key Steps | Advantages |
|---|---|---|---|
| Phenol-Haloketone Condensation | Fluorinated Phenol, α-Haloketone | O-alkylation, Intramolecular cyclization | Readily available starting materials |
| Cyclodehydration | Phenol, α-Bromoacetophenone | Substitution, Acid-catalyzed cyclodehydration | Good for combinatorial approaches rsc.org |
| Dearomatization/Defluorination | Polyfluorophenol | Sigmatropic rearrangement, Defluorination | Direct C-F bond transformation nih.gov |
Once the difluorobenzofuran core is established, the next critical step is the introduction of the carbaldehyde group at the C7 position. Directed formylation reactions are standard procedures for this transformation. The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a powerful method for formylating electron-rich aromatic rings. The regioselectivity of this reaction on the benzofuran ring can be influenced by the substitution pattern, including the presence and position of the fluorine atoms.
Alternatively, directed ortho-metalation (DoM) can be employed. This involves deprotonation of the benzofuran ring at a specific position using a strong base, such as an organolithium reagent (e.g., n-butyllithium), followed by quenching the resulting anion with a formylating agent like DMF. The directing effects of the furan (B31954) oxygen and the fluorine substituents are crucial for achieving the desired C7-functionalization.
A recently developed method for the selective synthesis of 3-formylbenzofurans involves the rearrangement and subsequent transformation of 2-hydroxychalcones. nih.gov While this method targets the C3 position, it highlights the development of strategic transformations to achieve specific isomers, which could potentially be adapted for other positions. nih.gov
The complete synthesis of 4,5-Difluorobenzofuran-7-carbaldehyde via conventional means is inherently a multi-step process combining core construction and functionalization. rsc.org A representative synthetic sequence could start from a commercially available difluorophenol.
A plausible route is outlined in a patent describing the synthesis of related analogues, which begins with 7-bromo-4,5-difluoro-1-benzofuran. google.com This intermediate would first require synthesis, likely from 2,3-difluorophenol. The bromo-difluorobenzofuran could then be subjected to a halogen-metal exchange followed by formylation to yield the target aldehyde.
An alternative combinatorial route involves three main stages:
Bromination: An acetophenone is brominated to form an α-bromoacetophenone. rsc.org
Substitution: The α-bromoacetophenone is reacted with a substituted phenol to yield an α-phenoxyacetophenone. rsc.org
Cyclodehydration: The intermediate is treated with an acid catalyst to form the substituted benzofuran ring. rsc.org
Following the formation of the 4,5-difluorobenzofuran core, a final formylation step as described in section 2.1.2 would be required to complete the synthesis of the target molecule.
Advanced Synthetic Techniques for this compound
Modern synthetic chemistry emphasizes efficiency, atom economy, and the use of catalytic systems to streamline complex syntheses. Advanced techniques for preparing this compound focus on minimizing step counts and employing sophisticated catalytic cycles.
Transition metal catalysis has become indispensable for the construction of heterocyclic frameworks like benzofurans. acs.orgresearchgate.net These methods offer high efficiency and versatility. nih.gov
Palladium Catalysis: Palladium catalysts are widely used for C-C and C-O bond formation. The synthesis of benzofurans can be achieved via Pd-catalyzed intramolecular oxidative C-H functionalization of ortho-alkenylphenols. nih.govresearchgate.net Another powerful palladium-catalyzed route is the Sonogashira coupling of ortho-iodophenols with terminal alkynes, followed by an intramolecular cyclization to form the benzofuran ring. nih.govacs.org This approach is highly modular, allowing for diversity in the final product.
Copper Catalysis: Copper-catalyzed reactions provide a cost-effective alternative to palladium. Copper catalysts can facilitate the coupling of o-halophenols with alkynes, leading to benzofuran synthesis. nih.gov A one-pot procedure using a copper catalyst and molecular oxygen for the regioselective synthesis of polysubstituted benzofurans from phenols and alkynes has been reported, proceeding through a sequential nucleophilic addition and oxidative cyclization. rsc.org
Other Metals (Rhodium, Gold, Silver): Rhodium-based catalysts have been used for the chemodivergent generation of benzofuran skeletons through the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids. acs.org Gold and silver catalysts have also found application in specific benzofuran syntheses. researchgate.net
Table 2: Overview of Catalytic Systems for Benzofuran Synthesis
| Catalyst System | Reaction Type | Key Features |
|---|---|---|
| Palladium (e.g., Pd(OAc)₂, Pd/C) | C-H Functionalization, Sonogashira Coupling | High efficiency, broad substrate scope nih.govacs.orgresearchgate.net |
| Copper (e.g., CuI, CuBr) | Coupling/Cyclization, Aerobic Oxidation | Cost-effective, green chemistry potential nih.govacs.orgrsc.org |
| Rhodium | Relay Catalysis | Chemodivergent synthesis acs.org |
A one-pot synthesis can be designed by combining a transition-metal-catalyzed cross-coupling reaction with a subsequent cyclization. For example, the palladium- and copper-cocatalyzed Sonogashira coupling of a 2-iododifluorophenol with a suitable alkyne can be followed by an in-situ intramolecular hydroalkoxylation to directly afford the benzofuran framework. nih.govacs.org
Another efficient one-pot strategy involves the reaction of salicylaldehydes, amines, and calcium carbide (to generate alkynes in situ) in the presence of a copper catalyst to yield amino-substituted benzofurans. nih.govacs.org Adapting this for a fluorinated salicylaldehyde could provide a direct route to functionalized difluorobenzofurans.
Tandem strategies, such as an SNAr-cyclocondensation approach, have been developed for the synthesis of fluorinated 3-aminobenzofurans. soton.ac.uk This involves the reaction of a polyfluorobenzonitrile with an α-hydroxyacetophenone, where a nucleophilic aromatic substitution is followed by an intramolecular condensation to rapidly build the fluorinated benzofuran core. soton.ac.uk These advanced, streamlined methods represent the forefront of synthetic approaches to this class of compounds.
Stereoselective Synthesis Methodologies Applicable to Benzofuran Carbaldehydes
The introduction of chirality in benzofuran carbaldehydes can be achieved through various asymmetric strategies, often targeting the construction of the heterocyclic ring or the functionalization of a pre-existing benzofuran nucleus.
One prominent approach involves the enantioselective synthesis of 2,3-dihydrobenzofurans, which can subsequently be aromatized to furnish the benzofuran core. This has been achieved through sequential C-H functionalization reactions, including a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization. Further diversification can be achieved via a subsequent palladium-catalyzed intermolecular Heck-type sp2 C-H functionalization.
Another strategy employs chiral catalysts to control the stereochemistry during ring formation. For instance, the asymmetric synthesis of a hexahydrodibenzofuran core structure, which contains a quaternary stereogenic center, has been accomplished using a chiral reduction with Corey's (S)-Me-CBS-oxazaborolidine reagent, followed by a Mitsunobu reaction to establish the desired stereochemistry. A subsequent Pd-mediated intramolecular Heck reaction completes the tricyclic core.
Organocatalysis also presents a powerful tool for the asymmetric synthesis of benzofuran derivatives. A highly enantioselective [3 + 2] annulation protocol, merging N-2,2,2-trifluoroethylisatin ketimines with 3-alkylidene benzofuranones under quinine-derived urea catalysis, has been developed to furnish complex spiro[benzofuran-pyrrolidine]indolinedione architectures with excellent stereocontrol.
Furthermore, the copper(II)-catalyzed asymmetric Henry reaction of benzofuran-2-carbaldehydes with nitromethane, utilizing chiral β-amino alcohol ligands, leads to the formation of (S)-enriched benzofuryl β-nitro alcohols with high enantioselectivity. These intermediates can then be converted to chiral β-amino alcohols. While these examples primarily focus on substitution at the 2 and 3-positions, the principles of using chiral catalysts and auxiliaries can be conceptually extended to strategies targeting the functionalization at other positions of the benzofuran ring, including the introduction of a chiral center that could direct the formation or modification of the 7-carbaldehyde group.
Table 1: Overview of Stereoselective Synthesis Methodologies for Benzofuran Derivatives
| Methodology | Key Reaction | Catalyst/Reagent | Outcome |
| Sequential C-H Functionalization | C-H insertion & C-O cyclization | Rhodium and Palladium catalysts | Enantioselective synthesis of 2,3-dihydrobenzofurans |
| Asymmetric Tricyclic Synthesis | Chiral reduction & Mitsunobu reaction | (S)-Me-CBS-oxazaborolidine | Asymmetric synthesis of a hexahydrodibenzofuran core |
| [3+2] Annulation | Cycloaddition | Quinine-derived urea | Enantioselective synthesis of spiro[benzofuran-pyrrolidine]indolinediones |
| Asymmetric Henry Reaction | Nitroaldol reaction | Copper(II) with chiral β-amino alcohol ligands | Enantioselective synthesis of benzofuryl β-nitro alcohols |
Specialized Synthetic Conditions (e.g., Microscale, Anhydrous Techniques)
The synthesis of fluorinated benzofurans, including this compound, often necessitates specialized conditions to manage the reactivity of fluorinated precursors and intermediates, as well as to ensure the efficiency and safety of the reactions, particularly on a microscale.
Anhydrous techniques are crucial in many steps of benzofuran synthesis to prevent the quenching of organometallic reagents and intermediates. For instance, in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of an iodophenol with a terminal alkyne to form a key intermediate for benzofuran synthesis, the exclusion of moisture is critical to maintain the catalytic activity of the palladium complex. Similarly, reactions involving strong bases like sodium hydride (NaH) or organolithium reagents for deprotonation or metal-halogen exchange must be performed under strictly anhydrous conditions.
Microscale synthesis offers advantages in terms of safety, cost-effectiveness, and rapid screening of reaction conditions, which is particularly beneficial when working with expensive or highly reactive fluorinated compounds. While specific microfluidic or microscale syntheses for this compound are not detailed in the literature, the principles of microscale synthesis are broadly applicable. These techniques often involve the use of small-scale glassware or specialized microreactors, allowing for precise control over reaction parameters such as temperature, mixing, and reaction time.
A notable example of specialized conditions in the synthesis of fluorinated benzofurans is the tandem SNAr-cyclocondensation reaction used to prepare 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans. This reaction utilizes a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and is sensitive to the reaction conditions, with the yield of the desired benzofuran being dependent on the precise control of stoichiometry and temperature.
Rational Design of Precursors and Intermediates for this compound Synthesis
The rational design of a synthetic route to this compound hinges on the strategic selection of precursors that allow for the regioselective introduction of the fluorine atoms and the carbaldehyde group. The strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring and must be considered in the retrosynthetic analysis.
A plausible retrosynthetic approach would involve the disconnection of the furan ring, a common strategy in benzofuran synthesis. This leads to key precursors such as a suitably substituted phenol and a two-carbon synthon.
Key Precursors and Intermediates:
2,3-Difluoro-5-formylphenol or a protected derivative: This would be a critical precursor. The ortho-relationship between the hydroxyl group and one of the fluorine atoms is key for the final cyclization step. The formyl group at the 5-position (which becomes the 7-position of the benzofuran) needs to be introduced at an appropriate stage. A common strategy for introducing a formyl group ortho to a hydroxyl group is the Duff reaction or the Reimer-Tiemann reaction, although regioselectivity can be a challenge with multiple activating and deactivating groups. Alternatively, directed ortho-metalation followed by formylation could be a more controlled approach.
A two-carbon synthon: This could be an α-haloketone, an ethynyl group, or a similar reagent that can react with the phenolic oxygen and subsequently cyclize. For example, reaction of the difluorophenol with an α-haloketone followed by intramolecular cyclization is a classic approach to benzofuran synthesis.
Synthetic Strategies:
Annulation of a Substituted Phenol: A common and versatile method for benzofuran synthesis is the reaction of a phenol with an α-haloketone (e.g., chloroacetone) followed by cyclization. For the synthesis of this compound, a potential starting material would be 2,3-difluorophenol. The challenge lies in the regioselective formylation of the resulting 4,5-difluorobenzofuran.
Palladium-Catalyzed Cyclization: A more modern approach involves the palladium-catalyzed coupling of an ortho-alkynylphenol. A potential precursor would be a 2,3-difluoro-5-formyl-1-ethynylphenol derivative. The synthesis of this intermediate would require careful planning of the installation of the functional groups.
From a Polyfluorinated Benzene Derivative: An alternative strategy could start from a more highly fluorinated benzene derivative, such as 1,2,3,4-tetrafluorobenzene. Selective functionalization through nucleophilic aromatic substitution (SNAr) reactions could be used to introduce the necessary oxygen functionality and the carbon framework for the furan ring.
The synthesis of a related compound, 2-(2,4-difluorobenzoyl)-3-methyl-4-hydroxybenzofuran, provides insights into a potential strategy. This synthesis involved the reaction of a substituted phenol with a difluorinated phenacyl halide. A similar approach could be envisioned for the target molecule, where a suitably protected 2,3-difluoro-5-formylphenol is reacted with a two-carbon electrophile.
Table 2: Potential Precursors for the Synthesis of this compound
| Precursor Type | Specific Example | Rationale |
| Fluorinated Phenol | 2,3-Difluoro-5-formylphenol | Provides the core benzene ring with the required fluorine and aldehyde substitution pattern. |
| Two-Carbon Synthon | Chloroacetaldehyde or its equivalent | Reacts with the phenol to form the furan ring. |
| Alkynyl Phenol | 2-Ethynyl-3,4-difluoro-5-formylphenol | Intermediate for palladium-catalyzed intramolecular cyclization. |
| Polyfluorinated Arene | 1,2,3,4-Tetrafluorobenzene | Starting material for stepwise functionalization via SNAr reactions. |
Chemical Reactivity and Transformations of 4,5 Difluorobenzofuran 7 Carbaldehyde
Electrophilic and Nucleophilic Character of the Carbaldehyde Moiety
The carbaldehyde group at the 7-position of the 4,5-difluorobenzofuran ring is a key driver of the molecule's reactivity. The carbon atom of the aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. This inherent electrophilicity is the basis for a variety of important chemical transformations.
Conversely, while the aldehyde group is primarily electrophilic, the oxygen atom possesses lone pairs of electrons and can exhibit nucleophilic character, particularly in its reactions with strong electrophiles or in its protonated form. However, the predominant reactivity of the carbaldehyde moiety in 4,5-Difluorobenzofuran-7-carbaldehyde in synthetic applications stems from its electrophilic nature.
Reaction Profiles of the Difluorobenzofuran Ring System
The reactivity of the benzofuran (B130515) ring system is influenced by the presence of the two fluorine atoms at the 4- and 5-positions. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring, which can influence its susceptibility to electrophilic aromatic substitution reactions. Generally, electron-withdrawing groups deactivate the ring towards electrophilic attack.
Derivatization and Complex Structure Formation from this compound
The strategic placement of the aldehyde function on the fluorinated benzofuran scaffold allows for its elaboration into a wide array of more complex structures, including various heterocyclic derivatives.
Synthesis of Heterocyclic Derivatives
The aldehyde group serves as a convenient handle for the construction of new heterocyclic rings fused to or substituted on the benzofuran framework. Nitrogen-containing heterocycles are a prominent class of compounds synthesized from aldehydes. nih.govresearchgate.netnih.govresearchgate.net For instance, condensation reactions with primary amines can yield imines, which can be further cyclized to form various nitrogen-containing heterocycles. Reactions with hydrazines or substituted hydrazines can lead to the formation of hydrazones, which are precursors to pyrazoles and other related structures. The synthesis of phenoxydifluoromethyl substituted nitrogen heterocycles has been demonstrated from related precursors, highlighting the potential for creating diverse heterocyclic systems. mdpi.com
Condensation and Cycloaddition Reactions
The carbaldehyde functionality of this compound readily participates in condensation reactions with active methylene (B1212753) compounds. A notable example is the Knoevenagel condensation, where the aldehyde reacts with compounds containing an acidic methylene group (e.g., malonic acid derivatives, cyanoacetates) in the presence of a basic catalyst to form α,β-unsaturated products. wikipedia.orgsigmaaldrich.com This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of functionalized alkenes.
Another important condensation reaction is the Wittig reaction, which involves the reaction of the aldehyde with a phosphonium (B103445) ylide to produce an alkene. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org This method is highly versatile for introducing a double bond with good control over its location. The nature of the ylide can influence the stereochemistry of the resulting alkene.
While direct participation of the benzofuran ring in cycloaddition reactions can be challenging due to its aromatic character, the double bond formed from condensation reactions of the carbaldehyde group can act as a dienophile or a dipolarophile in subsequent cycloaddition reactions, opening pathways to more complex polycyclic systems.
Palladium-Catalyzed Coupling Reactions and Other Metal-Mediated Transformations
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the this compound scaffold can be a substrate in such transformations. While the aldehyde group itself is not typically a direct participant in standard cross-coupling reactions, the aromatic ring system, particularly if functionalized with a halide, can undergo reactions like the Suzuki, Heck, and Sonogashira couplings.
More relevant to the existing functionality, the aldehyde group can be transformed into a group that is amenable to cross-coupling. For instance, conversion of the aldehyde to a triflate or a halide would enable its participation in various palladium-catalyzed reactions.
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of acetylenic compounds. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govnih.gov If the benzofuran ring of the title compound were to bear a halogen atom, it could readily participate in such couplings. For example, conditions have been identified for the successful double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde, a structurally related heterocyclic aldehyde. nih.gov The Heck reaction, which couples an alkene with an aryl or vinyl halide, is another important palladium-catalyzed transformation for C-C bond formation. researchgate.net
Mechanistic Investigations of Chemical Processes Involving 4,5 Difluorobenzofuran 7 Carbaldehyde
Elucidation of Reaction Mechanisms via Experimental Approaches
The investigation of reaction mechanisms involving 4,5-Difluorobenzofuran-7-carbaldehyde and related fluorinated benzofurans employs a variety of experimental techniques to understand the transformation pathways. These methods are crucial for optimizing reaction conditions and designing novel synthetic routes.
A common strategy involves the use of spectroscopic methods like Nuclear Magnetic Resonance (NMR), particularly ¹H and ¹⁹F NMR spectroscopy, and Infrared (IR) spectroscopy to characterize the products and any observable intermediates. rsc.org High-resolution mass spectrometry and elemental analysis further confirm the identity of the synthesized compounds. rsc.org For instance, in the synthesis of novel 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans, these techniques were essential for characterizing the final products. rsc.org
Kinetic studies are also instrumental in elucidating reaction mechanisms. By monitoring the reaction progress over time under various conditions (e.g., changing reactant concentrations, temperature), researchers can determine the rate law and activation parameters of a reaction. These data provide insights into the composition of the rate-determining step.
To probe for the presence of specific intermediates, trapping experiments are often conducted. For example, the introduction of a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can help determine if a reaction proceeds through a radical pathway. acs.org If the reaction is inhibited or suppressed in the presence of TEMPO, it suggests the involvement of radical intermediates. acs.org
Furthermore, isotopic labeling studies, such as the use of deuterium (B1214612) oxide (D₂O), can be employed to trace the path of atoms throughout a reaction. In a mechanistic study of a tandem SNAr-cyclocondensation reaction, D₂O was used to trap a proposed perfluoroaryl anion, providing evidence for a specific cleavage pathway. rsc.org
| Experimental Technique | Purpose | Example Application |
| ¹H and ¹⁹F NMR Spectroscopy | Characterization of products and intermediates | Identification of novel fluorinated benzofurans. rsc.org |
| IR Spectroscopy | Functional group analysis | Confirmation of molecular structure. rsc.org |
| High-Resolution Mass Spectrometry | Determination of molecular formula | Precise mass measurement of synthesized compounds. rsc.org |
| Radical Trapping (e.g., with TEMPO) | Detection of radical intermediates | Suppression of product formation, indicating a radical pathway. acs.org |
| Isotopic Labeling (e.g., with D₂O) | Tracing atomic pathways | Trapping of a perfluoroaryl anion to support a proposed mechanism. rsc.org |
| UV-Vis Spectroscopy | Monitoring reaction progress and intermediates | Observing the formation of colored nickel complexes. acs.org |
Influence of Fluorine Substitution on Reactivity and Selectivity
The presence of fluorine atoms on the benzofuran (B130515) ring significantly modulates the electronic properties of the molecule, thereby influencing its reactivity and the selectivity of its reactions. Fluorine is the most electronegative element, and its electron-withdrawing nature can have profound effects.
The introduction of fluorine atoms into a molecule can significantly alter its reactivity, making new chemical transformations possible. researchgate.net The strong electron-withdrawing inductive effect of fluorine atoms can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This is a key principle in the synthesis of various fluorinated heterocycles. rsc.org For example, the synthesis of a library of 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans relies on a tandem SNAr-cyclocondensation reaction, where the fluorine atoms facilitate the initial nucleophilic attack. rsc.org
The position of fluorine substitution is also critical. In the case of this compound, the fluorine atoms are located on the benzene (B151609) ring. Their electron-withdrawing effects can influence the reactivity of the aldehyde group at the 7-position. This can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Moreover, fluorine substitution can affect the regioselectivity of reactions. In electrophilic aromatic substitution reactions, the fluorine atoms, despite being deactivating due to their inductive effect, are ortho-, para-directing. However, the strong deactivation can make such reactions challenging. In contrast, for nucleophilic aromatic substitution, the positions activated by the fluorine atoms become the sites of reaction.
In addition to electronic effects, fluorine substitution can also introduce steric effects, although fluorine's van der Waals radius is only slightly larger than that of hydrogen. In certain contexts, these steric interactions can influence the approach of reagents and thus the stereoselectivity of a reaction.
Studies on other fluorinated benzofurans have shown that the presence of fluorine can enhance biological effects, suggesting that the altered reactivity and molecular interactions play a crucial role. nih.gov
| Effect | Description | Consequence for this compound |
| Inductive Effect | Strong electron-withdrawal by fluorine atoms. | Activates the benzene ring for nucleophilic aromatic substitution; increases the electrophilicity of the C7-carbaldehyde. |
| Mesomeric Effect | Weak π-donation from fluorine's lone pairs. | Generally outweighed by the strong inductive effect. |
| Regioselectivity | Directs incoming groups in substitution reactions. | Influences the position of attack in both electrophilic and nucleophilic substitutions. |
| Steric Hindrance | Minimal, but can be a factor in crowded transition states. | May influence the approach of bulky reagents. |
Characterization of Reactive Intermediates and Transition States
The direct observation and characterization of reactive intermediates and transition states are often challenging due to their short lifetimes. However, a combination of experimental and computational methods can provide valuable insights into their structure and role in a reaction mechanism.
In some cases, reactive intermediates can be stabilized and characterized. For example, in light-mediated cycloaddition reactions of benzofurans, triplet intermediates have been proposed. acs.org The stabilization of these intermediates can be achieved through the use of cocatalysts, which interact with the reactive species via dispersion forces. acs.org Computational studies can be employed to model these interactions and predict the geometry of the stabilized intermediates. acs.org
For reactions involving organometallic catalysts, intermediates such as metal-hydride species or metal-adducts can be formed. acs.org In a nickel-catalyzed reaction, the formation of a nickel hydride was confirmed by a characteristic peak in the ¹H NMR spectrum. acs.org Further intermediates, such as nickel-adducts, were proposed based on the reaction outcome and mechanistic rationale, although their direct observation might be difficult. acs.org These intermediates are crucial in determining the reaction pathway and the final product distribution. acs.org
Transition states, by their very nature, represent an energy maximum along the reaction coordinate and are not directly observable. However, their structures can be computationally modeled using quantum chemical methods. These calculations can provide information about the geometry, energy, and electronic structure of the transition state, which helps in understanding the factors that control the reaction rate and selectivity. For instance, computational studies can reveal why a particular ligand in a catalytic system favors one reaction pathway over another by comparing the energies of the respective transition states. acs.org
The combination of experimental evidence, such as trapping experiments and spectroscopic data, with computational modeling provides a powerful approach for characterizing the fleeting species that govern chemical transformations involving compounds like this compound.
| Species | Method of Characterization | Example |
| Radical Intermediates | Trapping experiments (e.g., with TEMPO). | Inhibition of a reaction suggests a radical pathway. acs.org |
| Anionic Intermediates | Trapping with electrophiles (e.g., D₂O). | Deuterium incorporation provides evidence for an anionic intermediate. rsc.org |
| Organometallic Intermediates | Spectroscopic methods (e.g., NMR, UV-Vis). | Observation of characteristic signals for metal-hydrides or metal-complexes. acs.org |
| Triplet Intermediates | Computational modeling and indirect experimental evidence. | Stabilization by cocatalysts in photochemical reactions. acs.org |
| Transition States | Computational modeling (e.g., DFT calculations). | Calculation of geometries and energies to explain selectivity. acs.org |
Advanced Spectroscopic Characterization of 4,5 Difluorobenzofuran 7 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 4,5-Difluorobenzofuran-7-carbaldehyde in solution. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular framework can be assembled.
¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the spectrum would be expected to show distinct signals for the aldehydic proton, as well as the protons on the furan (B31954) and benzene (B151609) rings, with their chemical shifts and coupling patterns revealing their precise locations.
¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a specific signal, with its chemical shift indicating its electronic environment (e.g., aromatic, furan, or carbonyl carbon).
¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is an exceptionally sensitive and informative technique. huji.ac.il It provides precise chemical shift values for each fluorine atom, which are highly sensitive to their local electronic environment and through-space or through-bond couplings to other nuclei. huji.ac.ilbiophysics.org The large chemical shift dispersion in ¹⁹F NMR typically results in well-resolved signals. huji.ac.il The chemical shifts for organofluorine compounds generally range from -200 ppm to +200 ppm relative to CFCl₃. alfa-chemistry.com
| Technique | Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Assignment |
|---|---|---|---|---|
| NMR | ¹H | ~9.9 | Aldehyde (-CHO) | |
| ¹³C | ~190 | Aldehyde Carbonyl (C=O) | ||
| ¹⁹F | - | Aromatic Fluorine (C-F) |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule, providing characteristic fingerprints of its functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. For this compound, key characteristic absorption bands would include a strong C=O stretching vibration for the aldehyde group, typically found in the region of 1680-1700 cm⁻¹. Other significant peaks would correspond to C-F stretching, C-O-C stretching of the furan ring, and C=C stretching of the aromatic and furan rings.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. The selection rules for Raman are different from IR, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This can be particularly useful for observing the vibrations of the non-polar bonds within the benzofuran (B130515) ring system.
| Technique | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| IR/Raman | C=O Stretch (Aldehyde) | ~1680 - 1700 |
| C-F Stretch | ~1100 - 1300 | |
| C-O-C Stretch (Furan) | ~1000 - 1200 | |
| C=C Stretch (Aromatic/Furan) | ~1450 - 1600 |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis (e.g., HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the unambiguous determination of the elemental formula of this compound.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules. researchgate.net It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, allowing for clear determination of the molecular weight. researchgate.netrsc.org
Fragmentation Analysis: In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. The fragmentation pattern is often predictable and provides valuable structural information. For an aldehyde, common fragmentation pathways include the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org The fragmentation of the benzofuran ring system would also produce characteristic ions.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
Computational Chemistry and Theoretical Studies on 4,5 Difluorobenzofuran 7 Carbaldehyde
Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,5-Difluorobenzofuran-7-carbaldehyde, these calculations can elucidate the distribution of electrons and predict its chemical behavior. Methods like Hartree-Fock theory and, more commonly, Density Functional Theory (DFT) are employed to model the electronic structure. emerginginvestigators.org
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its susceptibility to electrophilic attack. Conversely, the LUMO energy reflects the molecule's ability to accept electrons, pointing to its reactivity towards nucleophiles. nih.gov The HOMO-LUMO energy gap is a critical parameter that helps estimate the chemical stability and reactivity of the molecule; a smaller gap generally suggests higher reactivity. nih.gov
For this compound, the presence of two electronegative fluorine atoms and an aldehyde group is expected to lower the energy of both the HOMO and LUMO compared to the parent benzofuran (B130515). This is a common effect observed in fluorinated aromatic compounds. emerginginvestigators.org The precise energies, however, depend on the level of theory and basis set used in the calculation.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov For this molecule, the oxygen atom of the carbonyl group would be a site of negative potential, making it a likely target for electrophiles or a hydrogen bond acceptor. The hydrogen of the aldehyde group and regions near the fluorine atoms would likely exhibit a positive potential.
Table 1: Illustrative Global Reactivity Descriptors for a Benzofuran Derivative
This table presents representative data for a related benzofuran compound, calculated using DFT, to illustrate the type of information obtained from quantum mechanical calculations.
| Descriptor | Value (eV) | Significance for this compound |
| HOMO Energy | -9.118 | Indicates the energy required to remove an electron; a lower value suggests higher susceptibility to oxidation. |
| LUMO Energy | -0.335 | Indicates the energy released when an electron is added; a lower value suggests higher susceptibility to reduction. |
| Energy Gap (HOMO-LUMO) | 8.783 | Reflects chemical reactivity and stability; a smaller gap often correlates with higher reactivity. |
| Electronegativity (χ) | 4.727 | Measures the overall ability of the molecule to attract electrons. |
| Chemical Hardness (η) | 4.392 | Represents the resistance to change in electron distribution; a higher value indicates greater stability. |
Note: Data is illustrative and based on a study of a different benzofuran system. nih.gov The actual values for this compound would require specific calculations.
Molecular Modeling and Docking Simulations for Interaction Analysis
Molecular modeling and docking simulations are computational techniques used to predict how a small molecule, such as this compound, might interact with a biological macromolecule, typically a protein. nih.gov This is particularly relevant in drug discovery, where understanding the binding affinity and mode of interaction is crucial. dromicslabs.com
The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. If an experimental structure of the protein is unavailable, it can often be modeled. Docking algorithms then explore various possible orientations and conformations of the ligand within the protein's binding site, calculating a "docking score" for each pose. nih.gov This score estimates the binding affinity, with lower scores generally indicating a more favorable interaction.
For this compound, the fluorine atoms can play a significant role in binding. Halogen bonds, which are attractive interactions between an electrophilic halogen and a nucleophilic site on the protein, can enhance binding affinity. nih.gov The aldehyde group can act as a hydrogen bond acceptor, further stabilizing the complex. Docking simulations can reveal these potential interactions and guide the design of more potent analogues. click2drug.org
Table 2: Example of Molecular Docking Results for Potential Lead Compounds
This table illustrates typical output from a molecular docking study, showing binding scores for different compounds against a target protein.
| Compound | PubChem CID | Binding Score (kcal/mol) |
| Lead Compound 1 | 24601203 | -10.4 |
| Lead Compound 2 | 1893370 | -10.1 |
| Lead Compound 3 | 16355541 | -9.7 |
Note: This data is from a study on potential pancreatic cancer lead compounds and is provided for illustrative purposes. dromicslabs.com The performance of this compound would depend on the specific protein target.
Computational Analysis of Reaction Pathways and Energy Landscapes
Computational chemistry can also be used to explore the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a reaction energy landscape. This landscape provides valuable information about the feasibility of a reaction, its kinetics, and potential side products.
For instance, the synthesis of benzofurans often involves cyclization reactions. wuxiapptec.com Theoretical calculations can be used to compare different possible cyclization pathways, determining which is energetically more favorable. A study on the acid-catalyzed cyclization of an acetal (B89532) to form a benzofuran core found that the calculated activation energies for competing pathways were consistent with the experimentally observed product ratio. wuxiapptec.com
Similarly, if this compound were to be used as a reactant, computational analysis could predict the most likely site of reaction. For example, in a reduction reaction, calculations could determine whether the aldehyde group or the furan (B31954) double bond is more likely to be reduced, based on the activation energies of the respective pathways. nih.gov
Table 3: Illustrative Reaction Energy Profile Data
This table shows an example of calculated activation energies for competing reaction pathways in a benzofuran synthesis.
| Reaction Pathway | Activation Energy (kcal/mol) | Predicted Product Ratio |
| Cyclization at site 'a' | 10.16 | 1 |
| Cyclization at site 'b' | 9.22 | 3.44 |
Note: Data is from a study on the cyclization of an acetal to form a benzofuran core and is for illustrative purposes. wuxiapptec.com
Density Functional Theory (DFT) Applications in Fluorinated Organic Chemistry
Density Functional Theory (DFT) has become a workhorse in computational organic chemistry due to its balance of accuracy and computational cost. acs.org It is particularly well-suited for studying fluorinated organic molecules like this compound. Fluorine's high electronegativity introduces strong electronic effects that can be accurately modeled with DFT.
DFT calculations can predict a wide range of properties for fluorinated compounds, including:
Geometric Parameters: Bond lengths and angles can be calculated and compared with experimental data if available. nih.gov
Vibrational Frequencies: Calculated IR spectra can aid in the characterization of the molecule. nih.gov
Electronic Properties: As discussed earlier, HOMO-LUMO energies and MEP maps provide insights into reactivity. nist.gov
Reaction Mechanisms: DFT is frequently used to map out the energy landscapes of reactions involving fluorinated molecules, helping to understand regioselectivity and stereoselectivity. oup.com
Emerging Applications of Difluorobenzofuran Carbaldehydes in Materials Science
Incorporation into Advanced Functional Materials
The unique substitution pattern of 4,5-Difluorobenzofuran-7-carbaldehyde, featuring two fluorine atoms on the benzene (B151609) ring and a carbaldehyde group on the furan (B31954) ring, makes it a promising precursor for a range of advanced functional materials. The electron-withdrawing nature of the fluorine atoms can significantly influence the electronic properties of the benzofuran (B130515) system, while the aldehyde group serves as a versatile anchor for polymerization and functionalization.
Benzofuran derivatives are known to be incorporated into various polymers, including polyamides, polyarylates, polybenzimidazoles, and polyesters. nih.govresearchgate.net The aldehyde functionality of this compound allows for its participation in condensation polymerizations. For instance, it can react with diamines to form polyimines (Schiff base polymers) or be oxidized to the corresponding carboxylic acid, which can then be used to synthesize polyesters and polyamides. The fluorine atoms are expected to enhance the thermal stability and solubility of the resulting polymers.
Conjugated polymers containing benzofuran units have also been synthesized through methods like iodine-catalyzed intramolecular cyclization of polyphenylacetylenes. bit.edu.cn While not a direct application of the carbaldehyde, this highlights the utility of the benzofuran core in creating electronically active polymers. The presence of fluorine in the 4 and 5 positions of the benzofuran ring in this compound could lead to polymers with altered electronic and morphological properties.
| Polymer Type | Potential Monomers | Anticipated Properties of Resulting Polymer |
| Polyimines | This compound, Aromatic Diamines | Enhanced thermal stability, good solubility in organic solvents, potential for liquid crystalline behavior. |
| Polyesters | 4,5-Difluorobenzofuran-7-carboxylic acid (from oxidation of the carbaldehyde), Aromatic Diols | High thermal stability, good mechanical properties, potential for use in high-performance plastics. |
| Polyamides | 4,5-Difluorobenzofuran-7-carboxylic acid, Aromatic Diamines | Excellent thermal and chemical resistance, high strength and stiffness. |
Benzofuran derivatives have found applications in the synthesis of various dyes, including those used in dye-sensitized solar cells. nih.gov The extended π-system of the benzofuran core, combined with the electronic influence of substituents, can lead to materials with interesting photophysical properties. The aldehyde group of this compound can be used as a synthetic handle to create a variety of derivatives with tailored optoelectronic properties. For example, Knoevenagel condensation with active methylene (B1212753) compounds can lead to the formation of stilbene-like molecules with potential for non-linear optical (NLO) activity.
The photophysical properties of substituted benzofurans are highly dependent on the nature and position of the substituents. researchgate.netpsu.edu Fluorine substitution, in particular, can influence the emission wavelength and quantum yield. nih.gov The difluoro substitution pattern in this compound is expected to induce a blue shift in the emission spectrum compared to non-fluorinated analogues, making it a potential building block for blue-emitting materials for applications such as organic light-emitting diodes (OLEDs).
| Derivative Class | Synthetic Route from this compound | Potential Optoelectronic Application |
| Stilbene Derivatives | Knoevenagel condensation with active methylene compounds | Non-linear optical materials, fluorescent dyes. |
| Chalcone Derivatives | Claisen-Schmidt condensation with acetophenones | Fluorescent probes, potential for NLO applications. |
| Boron-dipyrromethene (BODIPY) Dyes | Condensation with pyrrole (B145914) derivatives followed by complexation with BF3 | Highly fluorescent dyes for bioimaging and sensing. |
Rational Design of Difluorobenzofuran Scaffolds for Tailored Material Properties
The concept of rational design involves the strategic selection of molecular building blocks and synthetic pathways to achieve materials with specific, predetermined properties. The this compound scaffold offers several avenues for such tailored design. The fluorine atoms at the 4 and 5 positions are known to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the electronic and photophysical properties of the molecule. mdpi.com
By systematically modifying the substituents on the benzofuran core, it is possible to fine-tune these energy levels and, consequently, the material's properties. For example, the introduction of electron-donating groups at other positions of the benzofuran ring, in conjunction with the electron-withdrawing fluorine atoms, could lead to molecules with a small HOMO-LUMO gap, which is desirable for applications in organic electronics. acs.org The aldehyde group provides a convenient point for the introduction of these additional functional groups through various chemical reactions.
Methodologies for Integrating this compound into Material Architectures
The integration of this compound into larger material architectures can be achieved through a variety of synthetic methodologies. The aldehyde group is a key functional handle that allows for its incorporation into polymers, attachment to surfaces, or use as a precursor for more complex molecular structures.
One common approach is through condensation reactions. As mentioned earlier, the reaction of the aldehyde with amines, hydrazines, or hydroxylamines can lead to the formation of imines, hydrazones, and oximes, respectively. These reactions can be used to create small molecules with specific functionalities or to form polymeric materials.
Another important methodology is the conversion of the aldehyde to other functional groups. For instance, oxidation of the aldehyde to a carboxylic acid would allow for the formation of esters and amides, opening up pathways to polyesters and polyamides. nih.gov Reduction of the aldehyde to an alcohol would provide a site for ether or ester linkages.
Furthermore, the aldehyde group can participate in various carbon-carbon bond-forming reactions, such as the Wittig reaction or Horner-Wadsworth-Emmons reaction, to create vinyl-substituted benzofurans. These vinyl groups can then be used in polymerization reactions or as reactive sites for further functionalization.
| Integration Method | Reaction Type | Resulting Linkage/Structure |
| Polymerization | Condensation with diamines | Imine linkage (in polyimines) |
| Surface Functionalization | Reaction with surface-bound amines | Covalent attachment via imine bond |
| Molecular Elaboration | Wittig reaction | Vinyl linkage |
| Conversion to other functional groups | Oxidation | Carboxylic acid |
| Conversion to other functional groups | Reduction | Alcohol |
Future Research Trajectories in 4,5 Difluorobenzofuran 7 Carbaldehyde Chemistry
Development of Innovative and Sustainable Synthetic Routes
The synthesis of highly functionalized benzofurans is a central theme in modern organic chemistry. nih.govacs.org Future research on 4,5-Difluorobenzofuran-7-carbaldehyde should prioritize the development of synthetic methods that are not only efficient but also adhere to the principles of green chemistry.
Current approaches often rely on multi-step sequences that may involve harsh reagents or produce significant waste. Innovative strategies can provide more direct and atom-economical access. A key area of exploration is the use of transition-metal-catalyzed C-H activation and functionalization. nih.gov Methods utilizing catalysts based on palladium nih.govacs.org, ruthenium rsc.org, or cobalt icchafoundation.org.in could enable the direct construction of the difluorobenzofuran core from simpler, readily available precursors. For instance, a hypothetical route could involve the Ru-catalyzed C–H activation and aerobic annulation of a suitably substituted difluorophenol with a functionalized alkyne, a strategy that has proven effective for other complex benzofurans. rsc.org
Another promising avenue is visible-light-mediated photocatalysis. nih.gov These methods operate under mild conditions and can enable unique bond formations. A potential pathway could involve the photocatalyst-free, visible-light-promoted cyclization of a 1,6-enyne precursor, which has been demonstrated as an atom-economic route to other benzofuran (B130515) derivatives. nih.gov Such catalyst-free approaches represent a significant advancement in sustainable synthesis. nih.gov
The table below outlines potential modern synthetic strategies that could be adapted for the efficient synthesis of this compound and its precursors.
| Synthetic Strategy | Catalyst/Conditions | Potential Advantages | Relevant Precursors | Citation |
| C-H Activation/Annulation | [Ru(p-cymene)Cl₂]₂, Air (Oxidant) | High regioselectivity, use of air as a mild oxidant, atom economy. | 3,4-Difluorophenol derivatives and alkynes. | rsc.org |
| Palladium-Catalyzed Cyclization | Pd(OAc)₂, Ligand (e.g., bpy) | High tolerance for functional groups, well-established reliability. | Substituted 2-(2-formylphenoxy)acetonitriles and boronic acids. | nih.govacs.org |
| Copper-Catalyzed One-Pot Reaction | CuBr, Base (e.g., Na₂CO₃) | Procedural simplicity, use of readily available starting materials. | Substituted salicylaldehydes, amines, and an alkyne source. | nih.govacs.org |
| Visible-Light-Mediated Cyclization | Photocatalyst-free, Visible Light | Metal-free, mild conditions, high atom economy. | Substituted 1,6-enynes. | nih.gov |
Further research into flow chemistry and enzymatic catalysis could also offer more sustainable and scalable production methods for this valuable compound.
Exploration of Novel Reactivity and Unprecedented Derivatization Pathways
The dual functionality of this compound—the electron-rich furan (B31954) ring, the electronically modified benzene (B151609) ring, and the versatile aldehyde group—provides a platform for extensive chemical derivatization. Future studies should focus on exploring reactions that leverage these features to create novel molecular architectures.
The aldehyde group is a prime target for transformations. Beyond standard reductions and oxidations, it can serve as a handle for more complex reactions. For example, its conversion to a quinone via Dakin oxidation has been shown in related dimethoxybenzofuran-7-carbaldehydes, opening pathways to biologically relevant structures. researchgate.net It can also participate in condensation reactions to form complex heterocyclic systems, such as pyrazole-carbaldehydes. researchgate.net
The benzofuran core itself offers rich reactivity. The C2-C3 double bond is susceptible to cycloaddition reactions. A particularly innovative direction would be the use of light-mediated [2+2] dearomative cycloadditions, which can transform the planar aromatic system into complex three-dimensional structures under mild conditions. acs.org Such reactions have been shown to tolerate fluorine substituents well. acs.org Electrophilic substitution reactions, such as nitration and halogenation, are also fundamental transformations for benzofurans. researchgate.net The directing effects of the two fluorine atoms and the furan oxygen would need to be systematically studied to control the regioselectivity of these modifications.
The table below summarizes potential derivatization pathways for future investigation.
| Reactive Site | Reaction Type | Potential Product Class | Significance | Citation |
| C7-Aldehyde | Dakin Oxidation | Benzofuran-4,7-quinones | Access to redox-active molecules with potential biological or material applications. | researchgate.net |
| C7-Aldehyde | Condensation/Cyclization | Fused Pyrazole-Benzofurans | Creation of complex, nitrogen-containing heterocyclic systems for medicinal chemistry. | researchgate.net |
| C2=C3 Double Bond | [2+2] Photocatalyzed Cycloaddition | Tricyclic Dearomatized Benzofurans | Generation of 3D molecular complexity for drug discovery and materials. | acs.org |
| Benzene Ring | Electrophilic Aromatic Substitution | Nitrated/Halogenated Derivatives | Tuning of electronic properties and providing handles for cross-coupling reactions. | researchgate.net |
| Furan Ring | Rhodium-Catalyzed Cyclopropanation | Benzofuran-Derived Cyclopropanes | Introduction of strained ring systems with unique chemical properties. | researchgate.net |
Deeper Mechanistic Understanding of Fluorine-Substituted Benzofuran Systems
A fundamental understanding of how the two fluorine atoms influence the reactivity and properties of the benzofuran system is crucial. The strong electron-withdrawing nature of fluorine can significantly alter the electron distribution, bond lengths, and transition state energies of reactions involving the ring system.
Future research should employ a combination of experimental kinetics and computational modeling to dissect these electronic effects. Molecular orbital theory calculations, similar to those used to study the formation of dibenzofurans, can provide invaluable insights into reaction pathways and activation energies. mdpi.comnih.gov Density Functional Theory (DFT) is a powerful tool for modeling the structures of intermediates and transition states, as demonstrated in studies of calix rsc.orgbenzofurans and nickel-catalyzed reactions. rsc.orgacs.org
Key questions to address include:
How do the 4,5-difluoro substituents affect the regioselectivity of electrophilic attack on the benzene ring compared to non-fluorinated analogues?
What is the impact of fluorine substitution on the stability of intermediates in catalytic cycles, such as those involving palladium or nickel? acs.org
Can through-space interactions between the fluorine atoms and the furan oxygen or other reactants influence conformational preferences and reactivity? Such interactions have been shown to be significant in other fluorinated aromatic systems. korea.ac.kr
Advanced spectroscopic techniques, such as fluorine NMR (¹⁹F NMR), would be instrumental in probing the local electronic environment of the fluorine atoms in reactants, intermediates, and products, providing direct experimental evidence to support computational models. nih.gov
Expansion of Applications into Novel and Specialized Material Science Domains
The unique optoelectronic properties conferred by the benzofuran scaffold, enhanced by fluorine substitution, make this compound a compelling candidate for materials science applications. Benzofuran derivatives are already known to be components of biologically active compounds and have been explored as building blocks for functional materials. nih.govnih.gov
The introduction of fluorine atoms is a proven strategy for tuning the electronic properties of organic materials, often leading to deeper HOMO/LUMO levels, improved charge transport characteristics, and enhanced stability. This makes the title compound a promising building block for:
Organic Light-Emitting Diodes (OLEDs): The aldehyde group can be derivatized to attach the molecule to polymer backbones or to construct larger conjugated systems. The inherent fluorescence of benzofuran-containing structures, which can be tuned by substitution, is a key feature for emissive materials. Studies on benzofuran-pyrene hybrids have shown that benzofuran annulation can enhance quantum yield. researchgate.net
Organic Semiconductors: The planarity of the benzofuran ring system facilitates π-π stacking, which is essential for charge transport in organic field-effect transistors (OFETs). The electron-withdrawing fluorine atoms can modulate the charge-carrier properties, potentially leading to n-type or ambipolar semiconductor behavior.
Fluorescent Sensors: The aldehyde group can be modified to include a recognition site for specific analytes (e.g., metal ions, anions). Binding of the analyte could induce a change in the fluorescence of the difluorobenzofuran core, enabling its use as a chemical sensor.
Future work should involve synthesizing a library of derivatives from this compound and systematically characterizing their photophysical and electronic properties, including absorption/emission spectra, fluorescence quantum yields, and charge mobilities.
Integration of Advanced Experimental and Computational Methodologies for Comprehensive Studies
To fully realize the potential of this compound, an integrated research approach combining state-of-the-art experimental and computational techniques is essential. This synergy allows for a cycle of prediction, synthesis, and characterization that can accelerate discovery.
Computational chemistry, particularly DFT, should be used as a predictive tool to guide synthetic efforts. rsc.org For example, calculations can estimate the electronic properties of proposed material science targets or predict the most likely outcome of a planned reaction by comparing the energies of different mechanistic pathways. mdpi.comacs.org This approach has been successfully used to understand reaction mechanisms and rationalize product selectivity in complex catalytic systems. icchafoundation.org.inacs.org
These computational predictions must be validated by advanced experimental methods.
The table below details a proposed integrated workflow for future studies.
| Methodology Type | Specific Technique | Objective/Application | Citation |
| Computational | Density Functional Theory (DFT) | Predict reaction outcomes, model electronic properties (HOMO/LUMO), analyze transition states. | rsc.orgkorea.ac.kr |
| Computational | Molecular Orbital Theory | Elucidate reaction mechanisms and understand frontier molecular orbital interactions. | mdpi.comnih.gov |
| Experimental (Spectroscopy) | ¹⁹F Nuclear Magnetic Resonance (NMR) | Probe the electronic environment of fluorine atoms; characterize intermediates and products. | nih.gov |
| Experimental (Spectroscopy) | UV-Vis & Fluorescence Spectroscopy | Characterize photophysical properties of new derivatives for material science applications. | researchgate.net |
| Experimental (Kinetics) | Reaction Progress Monitoring | Determine reaction orders and activation parameters to elucidate mechanistic pathways. | acs.org |
| Experimental (Structural) | Single-Crystal X-ray Diffraction | Unambiguously determine the three-dimensional structure of novel derivatives and complexes. | rsc.org |
By combining predictive modeling with rigorous experimental verification, researchers can efficiently navigate the vast chemical space accessible from this compound, leading to the rapid development of novel compounds and materials with tailored properties.
Q & A
Advanced Question
- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures (typically >200°C).
- DSC (Differential Scanning Calorimetry) : Identifies phase transitions and exothermic/endothermic events.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Captures volatile decomposition byproducts. Perform under inert atmosphere to avoid oxidation artifacts .
What methodologies are recommended for studying biological activity?
Advanced Question
- In Vitro Assays : Test enzyme inhibition (e.g., cytochrome P450) via fluorogenic substrates. IC values are calculated using nonlinear regression (GraphPad Prism).
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Toxicity Screening : MTT assays on HEK293 cells; correlate results with logP values (measured via shake-flask method) .
How can researchers resolve discrepancies in crystallographic data refinement?
Advanced Question
Common issues include poor diffraction resolution (<1.0 Å) or twinned crystals. Solutions:
- SHELXT : For structure solution from low-resolution data.
- Twinning Refinement : Use SHELXL’s TWIN/BASF commands. Validate with R and CC metrics.
- High-Pressure Cooling : Prevents crystal degradation during data collection .
What strategies are effective for literature reviews on fluorinated benzofuran derivatives?
Q. Methodological Guidance
- Systematic Reviews : Use PRISMA guidelines to screen PubMed/SciFinder for "fluorinated benzofuran" AND "synthesis/biological activity."
- Gap Analysis : Compare synthetic methods (e.g., microwave vs. conventional heating) in tables highlighting yields/reproducibility.
- Critical Appraisal : Assess bias in biological studies via QUADAS-2 for in vitro assays .
How can synthetic scalability be balanced with purity requirements?
Advanced Question
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression to minimize byproducts.
- Quality by Design (QbD) : Define Critical Quality Attributes (CQAs) like enantiomeric excess (>98%) and optimize using DoE.
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
